3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid
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Overview
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenylacetic acid derivative, followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern on the phenyl ring. This unique arrangement of bromine, fluorine, and trifluoromethyl groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a phenylacetic acid backbone with multiple halogen substituents that enhance its reactivity and biological interactions. The presence of bromine, fluorine, and trifluoromethyl groups contributes to its unique chemical properties, influencing its binding affinity to various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances its binding affinity, allowing it to modulate various biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to disease processes.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses.
Case Studies and Research Findings
Study | Findings |
---|---|
Flynn et al. (2023) | Investigated the anticancer properties of benzo[b]furan derivatives, revealing significant antiproliferative activity against various human cancer cell lines, suggesting a potential pathway for this compound. |
PMC10537293 (2023) | Highlighted the role of halogenated phenylacetic acids in modulating enzyme activities linked to cancer proliferation, supporting further investigation into this compound's effects. |
Smolecule (2024) | Discussed the potential interactions of structurally similar compounds with biological targets, indicating possible anti-inflammatory and anticancer applications for this compound. |
Properties
IUPAC Name |
2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-5-1-2-6(11)4(3-7(15)16)8(5)9(12,13)14/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDNYPBZBCQVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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